molecular formula C9H5Cl2N5O2 B8735595 2,4-Dichloro-6-(3-nitroanilino)-1,3,5-triazine

2,4-Dichloro-6-(3-nitroanilino)-1,3,5-triazine

Cat. No.: B8735595
M. Wt: 286.07 g/mol
InChI Key: CGNBLWJMIUAMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(3-nitroanilino)-1,3,5-triazine is a useful research compound. Its molecular formula is C9H5Cl2N5O2 and its molecular weight is 286.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5Cl2N5O2

Molecular Weight

286.07 g/mol

IUPAC Name

4,6-dichloro-N-(3-nitrophenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H5Cl2N5O2/c10-7-13-8(11)15-9(14-7)12-5-2-1-3-6(4-5)16(17)18/h1-4H,(H,12,13,14,15)

InChI Key

CGNBLWJMIUAMMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To cyanuric chloride (1.3307 g, 7.2 mmol) dissolved in acetone (15 mL) stirring at 0-5° C., was added a solution of 3-nitroaniline (1.0023 g, 7.2 mmol) in acetone (15 mL) followed by the addition of 2.5 N NaOH (2.9 mL, 7.2 mmol). The reaction mixture was allowed to stir at 0-5° C. for 1 hour under nitrogen. The reaction mixture was poured over crushed ice. The solid that formed was collected by vacuum filtration and the resulting solid was dried overnight under vacuum. The product was used with no further purification, (158a, 2.01 g, 98%), mp 173° C.; HPLC: Inertsil ODS-3V C18, 40:30:30 [KH2PO4 (0.01M, pH 3.2): CH3OH: CH3CN], 264 nm, Rt 21.5 min, 97.1% purity; MS (TOF MS ES+): m/z 370 (80.33), 291 (43.4), 286 (M+H, 100).
Quantity
1.3307 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.0023 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.9 mL
Type
reactant
Reaction Step Three

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